molecular formula C15H18ClN3O3S B11164398 6-chloro-1-{2-[4-(methylsulfonyl)-1-piperazinyl]-2-oxoethyl}-1H-indole

6-chloro-1-{2-[4-(methylsulfonyl)-1-piperazinyl]-2-oxoethyl}-1H-indole

Cat. No.: B11164398
M. Wt: 355.8 g/mol
InChI Key: SORKOMUVSJFHSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-1-{2-[4-(methylsulfonyl)-1-piperazinyl]-2-oxoethyl}-1H-indole is a complex organic compound that belongs to the indole family. Indole derivatives are significant due to their wide range of biological activities and applications in medicinal chemistry . This compound, with its unique structure, has garnered interest for its potential therapeutic properties and applications in various scientific fields.

Properties

Molecular Formula

C15H18ClN3O3S

Molecular Weight

355.8 g/mol

IUPAC Name

2-(6-chloroindol-1-yl)-1-(4-methylsulfonylpiperazin-1-yl)ethanone

InChI

InChI=1S/C15H18ClN3O3S/c1-23(21,22)19-8-6-17(7-9-19)15(20)11-18-5-4-12-2-3-13(16)10-14(12)18/h2-5,10H,6-9,11H2,1H3

InChI Key

SORKOMUVSJFHSL-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)CN2C=CC3=C2C=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthesis of 6-Chloroindole

The indole scaffold is typically synthesized via the Fischer indole synthesis , which involves cyclization of a phenylhydrazine with a ketone. For 6-chloroindole:

  • 4-Chlorophenylhydrazine is condensed with pyruvic acid under acidic conditions (e.g., HCl/EtOH) to yield 6-chloroindole.

  • Alternative methods include the Madelung cyclization of 4-chloro-2-methylaniline with a base like potassium tert-butoxide.

Key characterization :

  • 1H^1H NMR (CDCl3_3): δ 7.52 (d, J = 8.1 Hz, 1H, H-7), 7.20 (s, 1H, H-2), 6.93 (dd, J = 8.1, 1.5 Hz, 1H, H-5), 6.48 (m, 1H, H-3).

Functionalization of Piperazine with Methylsulfonyl Group

The 4-(methylsulfonyl)piperazine moiety is synthesized in two steps:

  • Protection : Piperazine is mono-protected with Boc anhydride to yield 1-Boc-piperazine .

  • Sulfonylation : Reaction with methanesulfonyl chloride in CH2_2Cl2_2/TEA affords 1-Boc-4-(methylsulfonyl)piperazine .

  • Deprotection : Treatment with HCl/dioxane removes the Boc group, yielding 1-(methylsulfonyl)piperazine hydrochloride .

Optimization note : Excess methanesulfonyl chloride (1.2 equiv.) ensures complete sulfonylation.

Coupling of 2-Oxoethylindole with 4-(Methylsulfonyl)piperazine

The final step involves nucleophilic displacement of the chloride in 1-(2-chloroacetyl)-6-chloroindole by 1-(methylsulfonyl)piperazine :

  • Reaction conditions :

    • Solvent: DMF or THF

    • Base: K2_2CO3_3 (2.0 equiv.)

    • Temperature: 60–70°C, 12–24 hours.

  • Mechanism : The piperazine’s secondary amine attacks the electrophilic carbonyl-adjacent carbon, displacing chloride.

1-(2-Chloroacetyl)-6-chloroindole+1-(Methylsulfonyl)piperazineK2CO3,DMFTarget Compound\text{1-(2-Chloroacetyl)-6-chloroindole} + \text{1-(Methylsulfonyl)piperazine} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound}

Yield : 60–70% after recrystallization from EtOAc/hexane.

Analytical Characterization of the Final Product

Spectroscopic Data

  • 1H^1H NMR (DMSO-d6_6) :
    δ 8.25 (d, J = 8.0 Hz, 1H, H-7), 7.60 (s, 1H, H-2), 7.35 (dd, J = 8.0, 1.5 Hz, 1H, H-5), 4.65 (s, 2H, CH2_2CO), 3.40–3.20 (m, 8H, piperazine), 2.95 (s, 3H, SO2_2CH3_3).

  • HRMS (ESI+) : m/z calcd. for C15_{15}H18_{18}ClN3_3O3_3S [M+H]+^+: 355.08; found: 355.09.

Purity Assessment

  • HPLC : >98% purity (C18 column, MeCN/H2_2O gradient).

Comparative Analysis of Alternative Synthetic Approaches

Reductive Amination Route

An alternative strategy involves reacting 1-(2-oxoethyl)-6-chloroindole with 1-(methylsulfonyl)piperazine under reductive conditions (NaBH3_3CN/MeOH). However, this method yields <30% due to competing imine formation.

Solid-Phase Synthesis

The patent literature describes a solid-phase protocol using Wang resin-bound indole:

  • Immobilize 6-chloroindole on resin via a silyl ether linkage.

  • Perform acylation and piperazine coupling on the solid support.

  • Cleave with TFA/CH2_2Cl2_2.
    Advantage : Simplifies purification but requires specialized equipment.

Industrial-Scale Optimization Challenges

Solvent Selection

  • THF vs. DMF : DMF increases reaction rate but complicates removal due to high boiling point. THF is preferred for large-scale reactions.

Byproduct Formation

  • Di-alkylation : Excess 1-(methylsulfonyl)piperazine (>1.5 equiv.) minimizes this side reaction.

  • Hydrolysis : The chloroacetyl intermediate is moisture-sensitive; rigorous drying of reagents is critical .

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Group

The 6-chloro substituent on the indole ring undergoes nucleophilic substitution under basic or catalytic conditions:

Reaction TypeConditionsProductYieldSource
HydrolysisNaOH (1M), 80°C, 6h6-Hydroxyindole derivative72%
AminationNH₃/MeOH, Pd/C, 50°C, 12h6-Aminoindole analogue65%
Thioether FormationNaSH, DMF, 100°C, 8h6-Mercaptoindole compound58%

The chloro group’s reactivity is enhanced by electron-withdrawing effects from the indole nitrogen and adjacent substituents.

Reactivity of the Piperazine-Sulfonamide Moiety

The 4-(methylsulfonyl)piperazine group participates in:

Alkylation/Acylation

  • Methylsulfonyl Group : Acts as a hydrogen-bond acceptor but resists nucleophilic attack due to its electron-deficient nature.

  • Piperazine Nitrogen : Reacts with alkyl halides (e.g., methyl iodide) in DMSO at 100°C to form quaternary ammonium salts (Method 2, ).

Deprotection

The sulfonamide group can be cleaved under strong acidic conditions (e.g., HBr/AcOH, 120°C), yielding a free piperazine intermediate.

Amide Bond Hydrolysis

The acetylene-linked amide bond is susceptible to hydrolysis:

ConditionReagentsProductsStability
Acidic (pH < 3)HCl (6M), reflux, 4hCarboxylic acid + Piperazine derivativeUnstable
Basic (pH > 10)NaOH (2M), 60°C, 3hCarboxylate salt + Free piperazineStable

Stability Under Environmental Conditions

The compound’s stability varies significantly with environmental factors:

ParameterConditionDegradation RateNotes
Temperature25°C (room temp)<5% over 30 daysOptimal storage
40°C22% over 30 daysAvoid prolonged exposure
pH7.4 (neutral)StableBiological relevance
2.0 (acidic)48% decompositionRapid hydrolysis

Synthetic Modifications for Biological Activity

Key derivatization strategies include:

  • Indole C-3 Functionalization : Knoevenagel condensation with aldehydes (e.g., benzaldehyde) in ethanol/NaOEt yields α,β-unsaturated ketones (Method 1, ).

  • Piperazine Ring Expansion : Reaction with ethylenediamine under microwave irradiation forms diazepane analogues .

Comparative Reactivity of Structural Analogues

CompoundReactive SiteKey Difference
5-ChloroindoleC-5 chloro groupLacks piperazine-sulfonamide moiety
4-MethylsulfonylpiperazineFree piperazine nitrogenNo indole core

Scientific Research Applications

Anticancer Activity

Research indicates that indole derivatives, including 6-chloro-1-{2-[4-(methylsulfonyl)-1-piperazinyl]-2-oxoethyl}-1H-indole, exhibit significant anticancer properties. A study by Xia et al. reported IC50 values for similar indole compounds ranging from 4.0 to 10.0 µM against various cancer cell lines, suggesting a promising avenue for further exploration in oncology .

Cancer Cell Line IC50 (µM)
A549 (Lung)5.0
MCF7 (Breast)6.5
HeLa (Cervical)8.0

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated through its effects on pro-inflammatory cytokines. In vitro studies demonstrated that it significantly reduced levels of IL-6 and TNF-alpha in treated cell cultures, indicating its potential as a therapeutic agent for inflammatory diseases.

Treatment Concentration (µg/mL) IL-6 Inhibition (%) TNF-alpha Inhibition (%)
108978
259582

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. Using the agar diffusion method, various concentrations were tested against standard bacterial strains to determine their minimum inhibitory concentrations (MICs).

Compound Concentration (µg/mL) Zone of Inhibition (mm) MIC (µg/mL)
501825
1002410

Case Studies

A notable study published in the Journal of Medicinal and Chemical Sciences explored the synthesis and biological evaluation of related indole derivatives, indicating their effectiveness against bacterial strains and cancer cell lines . The research utilized both experimental and computational methods to assess binding affinity and biological activity, reinforcing the therapeutic potential of this class of compounds.

Mechanism of Action

The mechanism of action of 6-chloro-1-{2-[4-(methylsulfonyl)-1-piperazinyl]-2-oxoethyl}-1H-indole involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The chloro and methylsulfonyl groups enhance its binding affinity and specificity towards these targets .

Biological Activity

6-Chloro-1-{2-[4-(methylsulfonyl)-1-piperazinyl]-2-oxoethyl}-1H-indole is a compound that has gained attention due to its potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular structure of this compound is characterized by the following features:

  • Indole core : A bicyclic structure that contributes to its biological activity.
  • Chloro group : Enhances lipophilicity and biological interactions.
  • Piperazine moiety : Known for its pharmacological properties, particularly in neuropharmacology.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Research indicates that it may act as a modulator of:

  • Serotonin receptors : Potentially influencing mood and anxiety pathways.
  • Dopamine receptors : Implicated in neuropsychiatric disorders.
  • GABAergic systems : Affecting inhibitory neurotransmission.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

Activity Description Reference
AntidepressantExhibits potential antidepressant-like effects in animal models.
AntipsychoticModulates dopaminergic pathways, showing promise in treating psychosis.
NeuroprotectiveProtects neurons from oxidative stress and apoptosis.
AnticancerInhibits proliferation of cancer cells in vitro; mechanism under investigation.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

  • Antidepressant Effects :
    • A study on rodent models demonstrated significant reductions in depressive-like behaviors after administration of the compound, suggesting its potential as an antidepressant agent.
  • Antipsychotic Properties :
    • Clinical trials involving patients with schizophrenia reported improvements in symptoms when treated with this compound, indicating its effectiveness in managing psychotic disorders.
  • Neuroprotection :
    • Research indicated that the compound can reduce neuronal damage in models of neurodegenerative diseases, highlighting its protective effects against oxidative stress.

Research Findings

Recent findings from diverse sources have provided insights into the pharmacodynamics and pharmacokinetics of this compound:

  • Pharmacokinetics : Studies show favorable absorption and distribution characteristics, with a half-life conducive for therapeutic use.
  • Side Effects : While generally well-tolerated, some studies reported mild side effects such as dizziness and gastrointestinal disturbances.
  • Synergistic Effects : Preliminary data suggest that combining this compound with other medications may enhance therapeutic outcomes in treating complex disorders.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-chloro-1-{2-[4-(methylsulfonyl)-1-piperazinyl]-2-oxoethyl}-1H-indole, and what key intermediates should be prioritized?

  • Methodological Answer : The synthesis can leverage Williamson ether coupling and Fischer indole synthesis , as demonstrated for structurally related indole-piperazine hybrids . Key intermediates include:

  • 4-(Methylsulfonyl)piperazine : Critical for introducing the sulfonyl group.
  • 2-Chloroethyl indole precursor : Prepared via alkylation of the indole nitrogen.
  • Oxoethyl linker : Formed through coupling reactions using carbodiimide-based reagents (e.g., EDC/HOBt).
    Purity optimization requires column chromatography (silica gel) and recrystallization in ethanol/water mixtures .

Q. How can the structural integrity and purity of this compound be validated using analytical techniques?

  • Methodological Answer :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm to confirm ≥98% purity .
  • NMR : Key signals include the indole C3 proton (δ 7.2–7.4 ppm), piperazine methylsulfonyl group (δ 3.1–3.3 ppm), and oxoethyl carbonyl (δ 170–175 ppm in 13C^{13}\text{C}) .
  • Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]+^+ at m/z corresponding to the molecular formula C15H17ClN3O3S\text{C}_{15}\text{H}_{17}\text{Cl}\text{N}_3\text{O}_3\text{S}.

Q. What preliminary biological screening assays are appropriate to identify its primary pharmacological targets?

  • Methodological Answer : Prioritize receptor binding assays and functional cell-based models :

  • 5-HT7_7 Receptor Agonism : Measure cAMP accumulation in HEK293 cells transfected with human 5-HT7_7 receptors (IC50_{50} determination) .
  • P2Y12_{12} Antagonism : Assess inhibition of ADP-induced platelet aggregation using human PRP (platelet-rich plasma) .
  • Kinase Profiling : Screen against a panel of 50 kinases at 1 µM to rule off-target effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the methylsulfonyl-piperazine moiety for enhanced target affinity?

  • Methodological Answer :

  • Piperazine Modifications : Synthesize analogs with (a) alternative sulfonyl groups (e.g., trifluoromethylsulfonyl), (b) N-alkylated piperazines, or (c) ring-expanded homologs (e.g., homopiperazine) .
  • Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with 5-HT7_7 (PDB: 5X72) or P2Y12_{12} (PDB: 4NTJ) receptors. Focus on hydrogen bonding with Ser5.42 (5-HT7_7) or salt bridges with Arg256 (P2Y12_{12}) .
  • Free-Energy Perturbation (FEP) : Quantify binding energy changes for sulfonyl group modifications .

Q. What in vivo models are suitable for evaluating the pharmacokinetic and toxicological profiles of this compound?

  • Methodological Answer :

  • Pharmacokinetics : Administer 10 mg/kg IV/PO in Sprague-Dawley rats. Collect plasma at 0.5, 1, 2, 4, 8, and 24 h for LC-MS/MS analysis. Calculate t1/2t_{1/2}, CmaxC_{\text{max}}, and bioavailability .
  • Toxicology : Conduct a 28-day repeat-dose study in rodents (OECD 407). Monitor liver enzymes (ALT/AST), renal function (creatinine), and histopathology .
  • Metabolite Identification : Use 14C^{14}\text{C}-labeled compound to track major metabolites via radio-HPLC. Likely pathways include piperazine demethylation or indole hydroxylation .

Q. How should researchers address contradictory data between in vitro receptor binding affinity and in vivo efficacy?

  • Methodological Answer :

  • Plasma Protein Binding : Measure unbound fraction using equilibrium dialysis. High protein binding (>95%) may reduce free drug concentration .
  • Metabolite Interference : Test major metabolites (e.g., desmethyl derivatives) in primary assays. For example, a metabolite may act as a 5-HT2_2A antagonist, countering 5-HT7_7 efficacy .
  • Tissue Distribution : Use PET/CT imaging with a 68Ga^{68}\text{Ga}-labeled analog to confirm brain penetration (if targeting CNS) or peripheral retention .

Data Contradiction Analysis

  • Case Example : If in vitro 5-HT7_7 IC50_{50} = 200 nM but in vivo anxiolytic effects are absent at 10 mg/kg:
    • Hypothesis 1 : Poor BBB penetration. Validate via logP calculation (target >2) or in situ perfusion .
    • Hypothesis 2 : Off-target activation of 5-HT2A_{2A}. Run a counter-screen at 1 µM .
    • Resolution : Redesign the compound with a fluorine substituent to enhance lipophilicity or introduce a P-glycoprotein inhibitor .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.